molecular formula C19H32O3 B1249476 (1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

Cat. No. B1249476
M. Wt: 308.5 g/mol
InChI Key: NICDFCNOCPZHTJ-IVBNJOGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Annosquamosin B is a kaurane diterpenoid.
CID 10518902 is a natural product found in Annona squamosa with data available.

Scientific Research Applications

Antibacterial Activities

Research has shown that derivatives of this compound exhibit antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli. Schiff bases derived from a closely related compound have been synthesized and displayed notable antibacterial properties, especially against E. coli (Li et al., 2013).

Structural Studies in Medicinal Chemistry

The compound's derivatives have been isolated from various medicinal plants and studied for their structural characteristics. These studies are crucial for understanding the molecular configuration and potential medicinal applications. For example, a derivative isolated from the root bark of Periploca sepium Bunge, a Chinese traditional herbal medicine, has been structurally characterized, offering insights into its potential medicinal properties (Zhang et al., 2012).

Role in Synthesis of Bioactive Compounds

This compound's framework has been used in synthesizing various bioactive compounds. These synthesis processes are significant for developing new pharmaceuticals and understanding complex organic chemistry processes. For instance, research has been conducted on the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which are potential inhibitors of HIV (Åsa Rosenquist Å et al., 1996).

Crystallography and Conformational Analysis

The compound and its derivatives have been the subject of crystallographic studies to determine their molecular conformation. This research is vital for applications in materials science and drug design. For example, studies have been conducted on the crystal structure of related compounds to understand their molecular conformations and potential applications (Agus Safariari et al., 2012).

Implications in Synthetic Organic Chemistry

This compound's derivatives are used in exploring complex reactions in synthetic organic chemistry, contributing to advancements in this field. Research into carbene rearrangement and the synthesis of large cyclic structures from carbohydrate precursors illustrates the compound's significance in synthetic methodologies (Dorok et al., 2002; Stoddart et al., 1969).

properties

Product Name

(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

InChI

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m1/s1

InChI Key

NICDFCNOCPZHTJ-IVBNJOGPSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

synonyms

19-nor-ent-kaurane-4alpha,16beta,17-triol
annosquamosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol
Reactant of Route 2
(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol
Reactant of Route 3
(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol
Reactant of Route 4
(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol
Reactant of Route 5
(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol
Reactant of Route 6
(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.